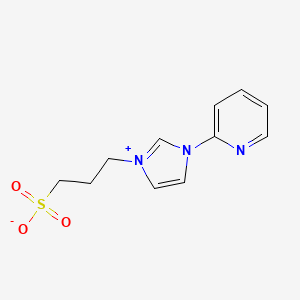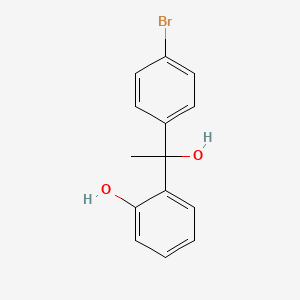
2-Bromo-N,N,N-triethylethan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N,N,N-triethylethan-1-aminium bromide is a quaternary ammonium salt. It consists of a positively charged 2-bromo-N,N,N-triethylethylamine cation and a negatively charged bromide anion. This compound is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-N,N,N-triethylethan-1-aminium bromide can be synthesized through the reaction of 2-bromoethanol with triethylamine in the presence of hydrobromic acid. The reaction typically occurs under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N,N,N-triethylethan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used to induce elimination reactions.
Major Products
Substitution Reactions: The major products are the corresponding substituted ammonium salts.
Elimination Reactions: The major products are alkenes and the corresponding ammonium salts.
Applications De Recherche Scientifique
2-Bromo-N,N,N-triethylethan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between immiscible phases.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of surfactants, disinfectants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-N,N,N-triethylethan-1-aminium bromide involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between immiscible phases by forming a complex with the reactants and transporting them across the phase boundary. This enhances the reaction rate and efficiency.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-N,N,N-trimethylethan-1-aminium bromide
- 2-Bromo-N,N,N-trimethylethan-1-ammonium bromide
- 2-Bromoethyltrimethylammonium bromide
Uniqueness
2-Bromo-N,N,N-triethylethan-1-aminium bromide is unique due to its specific structure, which imparts distinct reactivity and solubility properties. Its ability to act as a phase transfer catalyst makes it particularly valuable in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
2758-07-8 |
|---|---|
Formule moléculaire |
C8H19Br2N |
Poids moléculaire |
289.05 g/mol |
Nom IUPAC |
2-bromoethyl(triethyl)azanium;bromide |
InChI |
InChI=1S/C8H19BrN.BrH/c1-4-10(5-2,6-3)8-7-9;/h4-8H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
BHBNJDKASXWOSK-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC)CCBr.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


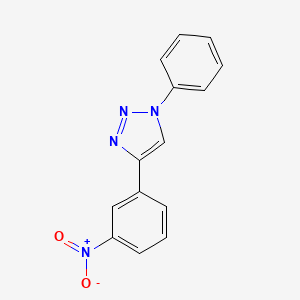
![1-[2-(2-Thienyl)ethyl]-3-pyrrolidinemethanamine](/img/structure/B14133682.png)
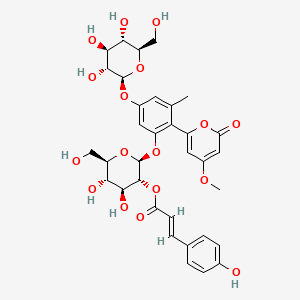


![2-[[(2-Methylpropan-2-yl)oxy-oxomethyl]amino]-3-phenylmethoxypropanoic acid methyl ester](/img/structure/B14133703.png)
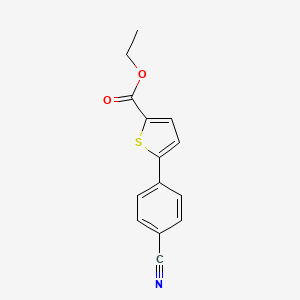

![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-indol-2-yl]-5-hydroxy-3-oxo-hept-6-enoate](/img/structure/B14133710.png)
![2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14133714.png)


